3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
Description
Properties
IUPAC Name |
3-pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-8-14(7-1)10-9-11(15-13-10)3-5-12-6-4-11/h12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMHIVPERGPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NOC3(C2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Ring Closure Approach
A common method involves condensing a diamine with a keto-ester derivative. For example, reacting tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate with a bifunctional amine under basic conditions facilitates spirocyclization. The tert-butyloxycarbonyl (Boc) group acts as a protecting amine, which is later deprotected to reveal the secondary amine.
Representative Reaction:
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation to accelerate spirocyclization. In one protocol, a linear precursor containing oxa and diaza motifs undergoes ring closure in acetonitrile with palladium catalysis, achieving >80% yield within 30 minutes.
Introduction of the Pyrrolidin-1-yl Group
The pyrrolidine moiety is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
Nucleophilic Substitution of Brominated Intermediates
Bromine at the 3-position of the spirocyclic core (e.g., tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate) serves as a leaving group. Treatment with pyrrolidine in the presence of a base like potassium carbonate facilitates substitution:
Optimization Notes:
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Solvent : Dimethylformamide (DMF) enhances solubility of polar intermediates.
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Temperature : Reactions proceed at 80–100°C over 12–24 hours.
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Yield : Reported yields range from 65% to 78% after purification by flash chromatography.
Suzuki-Miyaura Cross-Coupling
For more complex derivatives, palladium-catalyzed coupling with pyrrolidine-containing boronic esters is effective. A protocol adapted from involves:
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Synthesis of Boronic Ester : 1-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is prepared via Miyaura borylation.
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Coupling Reaction :
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Conditions : Microwave irradiation at 120°C for 1 hour in a toluene/EtOH/water mixture.
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Yield : 19–38% after HPLC purification.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High atom economy; minimal byproducts | Limited to activated leaving groups |
| Suzuki Coupling | Tolerates diverse boronic acids | Requires expensive catalysts; lower yields |
Key Findings:
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Microwave-assisted reactions reduce synthesis time but require specialized equipment.
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Boc-protected intermediates simplify purification but add deprotection steps.
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Palladium catalysts (e.g., Pd(dppf)Cl₂) are indispensable for cross-coupling but contribute to metal contamination.
Scale-Up and Industrial Considerations
Industrial applications demand cost-effective and scalable processes. The nucleophilic substitution route is favored for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been studied for its antihypertensive properties. Research indicates that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibit activity against hypertension by acting on the cardiovascular system. These compounds can function as vasodilators, which help reduce blood pressure by relaxing blood vessels .
Synthesis and Derivatives
The synthesis of 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves multiple chemical reactions, including the treatment of piperidones with carboxylic acids and azides to form diazaspiro compounds . The versatility in modifying the structure allows for the creation of various derivatives that can enhance pharmacological effects or target specific conditions.
Therapeutic Applications
Antihypertensive Agents
Compounds derived from this compound have been highlighted in patents as potential treatments for hypertension and related cardiovascular disorders . These compounds may offer alternative mechanisms compared to traditional antihypertensive drugs, potentially leading to fewer side effects.
Neuropharmacology
Emerging studies suggest that similar diazaspiro compounds may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Their ability to cross the blood-brain barrier could be critical for developing therapies targeting central nervous system disorders .
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Analogues
The 1-oxa-2,8-diazaspiro[4.5]dec-2-ene scaffold accommodates diverse substituents at the 3- and 8-positions, leading to variations in biological activity and physicochemical properties. Key analogues include:
Key Observations:
- Substituent Effects on Bioactivity : The 3-aryl derivatives exhibit the most potent PTP1B inhibition, attributed to π-π interactions with the enzyme’s active site . The pyrrolidin-1-yl group, with its nitrogen lone pair and flexible aliphatic ring, may engage in hydrogen bonding or van der Waals interactions, though experimental validation is needed.
- Physicochemical Properties : LogP values suggest that aryl derivatives are more lipophilic (LogP ~3.0) compared to pyrrolidin-1-yl (estimated ~1.5) or methyl (LogP ~0.8) variants. This impacts membrane permeability and pharmacokinetics .
- Synthetic Utility : Bromo and methyl derivatives serve as intermediates for further modifications. For example, 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a precursor for cross-coupling reactions .
Conformational Analysis
The spirocyclic core’s puckering, influenced by substituents, affects binding. Cremer-Pople coordinates () suggest that bulkier groups (e.g., aryl) may distort the ring, altering binding pocket compatibility.
Biological Activity
3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound can be characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 194.24 g/mol. The presence of the pyrrolidine and diazaspiro functionalities is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 3-pyrrolidinyl compounds exhibit potent anticancer properties. For instance, a study evaluating various oxopyrrolidine derivatives found that certain compounds significantly reduced the viability of A549 lung adenocarcinoma cells in vitro.
Table 1: Anticancer Activity of Selected Compounds
| Compound ID | Structure Description | IC50 (µM) | Cell Line |
|---|---|---|---|
| 15 | 5-Oxopyrrolidine | 12 | A549 |
| 21 | 5-Nitrothiophene | 8 | A549 |
| 20 | Bis hydrazone | 10 | A549 |
The compound bearing the nitrothiophene substituent (Compound 21) showed particularly promising results against multidrug-resistant strains, indicating a potential for development as an anticancer agent targeting resistant cancer types .
Antimicrobial Activity
In addition to its anticancer effects, 3-pyrrolidin-1-yl derivatives have demonstrated significant antimicrobial activity. Research has shown effectiveness against various multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
| Compound ID | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 18 | Methicillin-resistant S. aureus | 4 µg/mL |
| 19 | Klebsiella pneumoniae | 8 µg/mL |
| 22 | Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound's structure can be modified to enhance its efficacy against resistant strains, making it a valuable candidate for further pharmaceutical development .
Case Study: Anticancer Screening
A detailed screening of various derivatives was conducted using an MTT assay to evaluate their cytotoxicity on both cancerous (A549) and non-cancerous (HSAEC-1 KT) cell lines. The results indicated that while some compounds exhibited high cytotoxicity towards cancer cells, they maintained lower toxicity levels on non-cancerous cells, highlighting their potential as selective anticancer agents.
The mechanisms underlying the biological activity of these compounds include:
- Inhibition of Cell Proliferation : Compounds were observed to induce apoptosis in cancer cells.
- Antimicrobial Mechanisms : The compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis, contributing to their antimicrobial efficacy.
These mechanisms are essential for understanding how structural modifications can lead to enhanced biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene, and what key reaction parameters influence yield?
- Methodological Answer : Common synthetic routes include spirocyclization via iodine-catalyzed oxidative coupling (e.g., analogous to azaspiro[4.5]trienone synthesis). Critical parameters are catalyst loading (e.g., I₂ concentration), solvent polarity, temperature (80–120°C), and precursor stoichiometry. Characterization via NMR and X-ray crystallography confirms the spirocyclic core . Optimization should prioritize reaction time and purification using membrane separation technologies to isolate intermediates .
Q. Which spectroscopic techniques are essential for characterizing the spirocyclic structure, and how do they address stereochemical ambiguities?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and carbon connectivity, resolving pyrrolidine/oxazine ring conformations.
- X-ray crystallography : Defines absolute stereochemistry and bond angles at the spiro center.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
Discrepancies in NOE (Nuclear Overhauser Effect) data require iterative refinement of conformational models using computational tools like DFT .
Q. What theoretical frameworks guide the study of this compound’s physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) models predict electron distribution, dipole moments, and steric effects. Molecular dynamics simulations assess solvent interactions (e.g., polar aprotic solvents). These frameworks align with the OECD’s principles for evaluating chemical behavior in environmental contexts .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis of this compound?
- Methodological Answer : A 2³ factorial design tests variables: catalyst concentration (I₂), temperature, and solvent ratio (e.g., DCM:MeOH). Response surface methodology (RSM) identifies interactions between factors. For example, higher catalyst loading may reduce reaction time but increase byproducts. Membrane filtration (RDF2050104 subclass) isolates pure product post-optimization .
Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : COMSOL Multiphysics integrates AI to simulate reaction kinetics under varying pressures/temperatures. Machine learning models trained on azaspiro compound datasets predict regioselectivity in cross-coupling reactions. Validation involves comparing simulated outcomes with experimental LC-MS data .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Step 1 : Replicate assays under standardized conditions (e.g., cell lines, incubation time).
- Step 2 : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding.
- Step 3 : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to identify confounding variables like impurity profiles or solvent effects .
Q. What novel applications emerge from modifying the spirocyclic core, and how are these prioritized?
- Methodological Answer : Substituent screening via parallel synthesis identifies derivatives with enhanced CNS permeability or kinase inhibition. Prioritization uses multi-parametric optimization (MPO) scores combining logP, solubility, and in vitro efficacy. Collaborative frameworks (e.g., CRDC’s RDF2050108 subclass) enable process simulation for high-throughput screening .
Q. How do conformational dynamics of the spirocyclic structure influence its pharmacokinetic properties?
- Methodological Answer : Free-energy perturbation (FEP) calculations quantify energy barriers for ring-flipping. In vitro assays (e.g., microsomal stability tests) correlate with simulations. Adjusting substituents at the pyrrolidine nitrogen (e.g., alkyl vs. aryl groups) modulates metabolic stability .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
